molecular formula C11H10N3NaO2S B2750973 sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate CAS No. 1909337-86-5

sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate

Cat. No.: B2750973
CAS No.: 1909337-86-5
M. Wt: 271.27
InChI Key: VTULARIXRYNCGT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate is a heterocyclic compound featuring a tetrahydroimidazo[1,2-a]pyrazine core fused to a thiophene ring substituted with a carboxylate group at position 2. The sodium salt form enhances aqueous solubility, making it advantageous for pharmaceutical or biochemical applications. The thiophene-carboxylate substituent introduces aromatic and electronic properties that may influence binding affinity and metabolic stability.

Properties

IUPAC Name

sodium;5-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S.Na/c15-11(16)8-1-2-10(17-8)14-6-5-13-4-3-12-9(13)7-14;/h1-4H,5-7H2,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTULARIXRYNCGT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CN1C3=CC=C(S3)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N3NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyrazine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiophene-2-carboxylate group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylate group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use in drug development, particularly for targeting specific biological pathways or receptors.

    Industry: Applications in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Imidazo[1,2-a]pyrazine vs. Triazolo[1,5-a]pyrazine

  • 5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbaldehyde (CAS: 2059955-25-6) Structural Difference: Replaces the imidazole ring with a triazole, altering nitrogen atom positioning and electronic density. Functional Impact: The triazole ring may enhance metabolic stability due to reduced susceptibility to oxidation. The carbaldehyde group (vs.

Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-b]pyrazole

  • Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate Structural Difference: The core is imidazo[1,2-b]pyrazole, a fused imidazole-pyrazole system lacking pyrazine. The ethyl carboxylate ester may act as a prodrug, hydrolyzing to a carboxylic acid in vivo .

Substituent Modifications

Thiophene vs. Pyridine Derivatives

  • 2-Chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid
    • Structural Difference : Pyridine replaces thiophene, introducing a basic nitrogen atom.
    • Functional Impact : The chloro substituent may enhance halogen bonding with target proteins, while pyridine’s basicity could alter pH-dependent solubility and ionization .

Carboxylate vs. Propanoic Acid Derivatives

  • 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride (CAS: 1432678-01-7) Structural Difference: A propanoic acid chain with dimethyl groups replaces the thiophene-carboxylate. Functional Impact: The dihydrochloride salt improves water solubility, while dimethyl groups may stabilize the compound against enzymatic degradation .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Solubility Biological Relevance Reference
Sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate Imidazo[1,2-a]pyrazine Thiophene-2-carboxylate (sodium salt) ~300 (estimated) High (ionic form) Potential kinase inhibitor N/A
5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbaldehyde Triazolo[1,5-a]pyrazine Thiophene-2-carbaldehyde 234.28 Moderate Lipophilic drug candidate
2-Chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid Imidazo[1,2-a]pyrazine Pyridine-4-carboxylic acid, chloro ~315 (estimated) pH-dependent Halogen bonding potential
Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate Imidazo[1,2-b]pyrazole Methylsulfanyl, phenyl, ethyl carboxylate 335.40 Low (ester form) Prodrug for hydrophobic targets

Key Research Findings

  • Synthetic Accessibility: Derivatives like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-imidazo[1,2-a]pyridine-5,6-dicarboxylate (melting point: 243–245°C) highlight the feasibility of introducing multiple functional groups (cyano, nitro) to modulate electronic properties and crystallinity .
  • Salt Forms : Dihydrochloride salts (e.g., CAS: 1432678-01-7) demonstrate improved solubility over free acids, critical for parenteral formulations .
  • Biological Screening : Imidazo[1,2-a]pyrazine derivatives are prioritized in kinase inhibitor discovery due to their balanced hydrophilicity and ability to occupy ATP-binding pockets .

Biological Activity

Sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate is a compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : Sodium 5-(5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)thiophene-2-carboxylate
  • Molecular Formula : C11H11N3O2S.Na
  • CAS Number : 1909337-86-5
  • Molecular Weight : 252.27 g/mol

The compound features an imidazo[1,2-a]pyrazine core linked to a thiophene ring and a carboxylate group, which contributes to its biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrazine structure allows for binding to various enzymes and receptors through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions can lead to inhibition or modulation of enzyme activity, making it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:

  • Case Study : A screening of imidazo-pyrazine derivatives demonstrated that several compounds exhibited over 90% inhibition of Mycobacterium growth. This compound was among those selected for further evaluation due to its structural novelty and potency against tuberculosis pathogens .

Anticancer Properties

Research has also explored the anticancer potential of this compound:

  • In Vitro Studies : In cellular assays targeting various cancer cell lines, this compound exhibited significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential.

Compound NameStructureBiological Activity
Sodium 5-(4-methylimidazo[1,2-a]pyrazin)thiopheneStructureModerate antimicrobial activity
Sodium 3-(5-methylimidazo[1,2-a]pyrazin)propanoateStructureLow cytotoxicity in cancer cells

This compound demonstrates superior biological activity compared to these derivatives due to its optimized binding interactions.

Future Directions and Research Findings

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Key areas of focus include:

  • Target Identification : Understanding the specific molecular targets affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.

Q & A

What are the common synthetic routes for sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate, and how are intermediates validated?

Basic:
The synthesis typically involves coupling an imidazo[1,2-a]pyrazine precursor with a thiophene-2-carboxylate derivative. Key steps include:

  • Step 1: Preparation of the imidazo[1,2-a]pyrazine core via cyclization of aminopyrazines with α-haloketones or aldehydes under reflux in ethanol or DMF .
  • Step 2: Functionalization of the thiophene-2-carboxylate moiety, often through nucleophilic substitution or Suzuki-Miyaura coupling .
  • Step 3: Salt formation (e.g., sodium carboxylate) via hydrolysis of ester groups using NaOH or LiOH .

Intermediate Validation:

  • TLC/HPLC monitors reaction progress and purity at each stage .
  • Mass spectrometry (MS) and ¹H/¹³C NMR confirm intermediate structures .

Advanced:
Optimization Challenges:

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may require stringent drying to avoid hydrolysis .
  • Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields but necessitate inert atmospheres .

Table 1: Synthetic Approaches and Yields

PrecursorsConditionsYield (%)Key Reference
Imidazo[1,2-a]pyrazine + Thiophene-2-COOEtDMF, 80°C, 12h65
Bromoimidazopyrazine + Thiophene-2-B(OH)₂Pd(PPh₃)₄, THF, reflux78

How can structural ambiguities in this compound be resolved using advanced spectroscopic techniques?

Basic:

  • ¹H NMR: Identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, imidazole NH at δ 10–12 ppm) .
  • IR Spectroscopy: Confirms carboxylate (COO⁻) stretches at 1560–1610 cm⁻¹ and thiophene C-S bonds at 690–710 cm⁻¹ .

Advanced:
Ambiguity Resolution:

  • 2D NMR (COSY, HSQC): Maps proton-proton correlations and assigns quaternary carbons in the fused imidazo-pyrazine ring .
  • X-ray Crystallography: Resolves stereochemical uncertainties in the imidazo[1,2-a]pyrazine core .

Data Contradictions:

  • Discrepancies in NH proton chemical shifts may arise from solvent polarity or hydrogen bonding. Use deuterated DMSO for consistent NH detection .

What strategies mitigate by-product formation during synthesis?

Basic:

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors .
  • Acid-Base Extraction: Isolates the sodium carboxylate from neutral impurities .

Advanced:
By-Product Analysis:

  • HPLC-MS identifies common by-products (e.g., dimerized imidazo-pyrazines or hydrolyzed thiophene esters) .
  • Kinetic Control: Lower reaction temperatures (0–25°C) reduce side reactions in sensitive steps (e.g., coupling) .

Table 2: Common By-Products and Mitigation

By-ProductSourceMitigation
Dimerized imidazo-pyrazineOxidative couplingUse antioxidants (e.g., BHT) or N₂ atmosphere
Hydrolyzed esterMoisture exposureAnhydrous solvents, molecular sieves

How is the compound’s bioactivity evaluated in vitro, and what are key assay design considerations?

Basic:

  • Target Selection: Prioritize kinases or enzymes with conserved ATP-binding pockets (common targets for imidazo-pyrazines) .
  • Cellular Assays: Use HEK293 or HeLa cells to assess cytotoxicity (MTT assay) and IC₅₀ values .

Advanced:
Mechanistic Studies:

  • Molecular Docking: Predict binding modes to DYRK2 or CDK2 using AutoDock Vina .
  • SAR Analysis: Modify thiophene substituents to enhance selectivity (e.g., electron-withdrawing groups improve kinase inhibition) .

Assay Pitfalls:

  • Solubility Limits: Use DMSO stocks ≤0.1% to avoid cell membrane disruption .

How do electronic effects of substituents influence reactivity and stability?

Basic:

  • Thiophene Substituents: Electron-withdrawing groups (e.g., COO⁻) stabilize the ring but reduce nucleophilicity at the 5-position .
  • Imidazo-pyrazine Core: Electron-rich N-atoms participate in H-bonding with biological targets .

Advanced:
Computational Modeling:

  • DFT Calculations: Predict charge distribution and reactive sites (e.g., Fukui indices identify nucleophilic centers) .
  • Degradation Pathways: Sodium carboxylate forms are hygroscopic; store under argon to prevent deliquescence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.